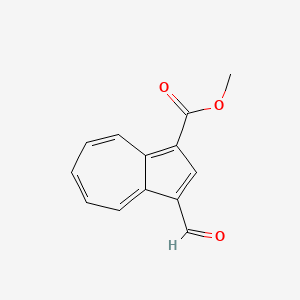
Methyl 3-formylazulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formylazulene-1-carboxylate is a chemical compound belonging to the azulene family, which is known for its distinctive blue color
Méthodes De Préparation
Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .
Analyse Des Réactions Chimiques
Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex azulene derivatives, which are used in the development of organic materials and dyes.
Biology: Azulene derivatives, including methyl 3-formylazulene-1-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research has indicated that azulene derivatives may possess anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mécanisme D'action
The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Methyl 3-formylazulene-1-carboxylate can be compared with other azulene derivatives, such as:
Methyl 3-(benzazol-2-yl)azulene-1-carboxylate: This compound is synthesized from this compound and exhibits similar chemical properties but with additional functional groups that may enhance its biological activity.
2-(3-methoxycarbonylazulen-1-yl)ethynyltriphenylphosphonium bromide:
These comparisons highlight the versatility and potential of this compound as a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
128990-79-4 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
methyl 3-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3 |
Clé InChI |
HYZVHLRYYQSQNA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


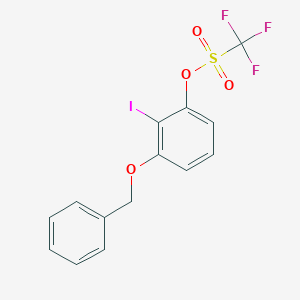
![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)

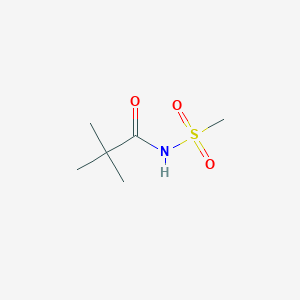
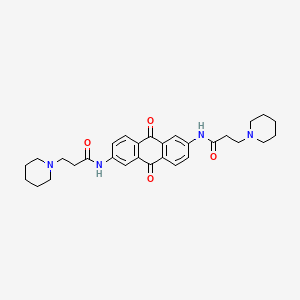
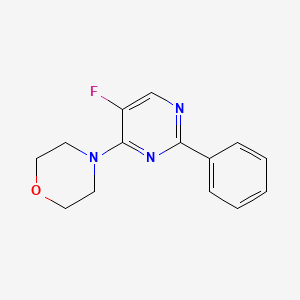
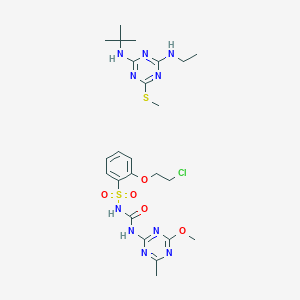
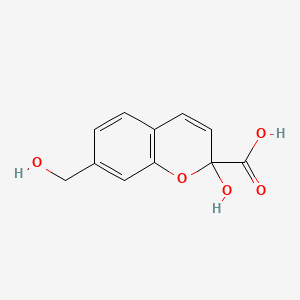
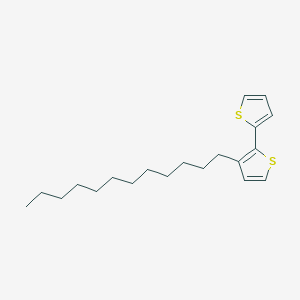

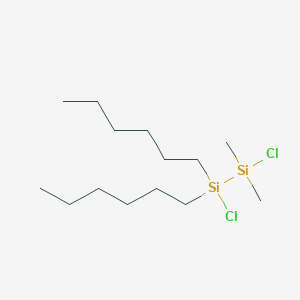


![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
